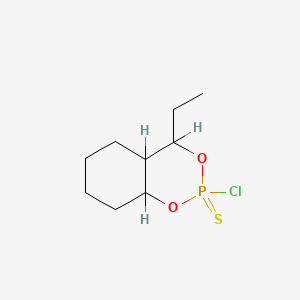

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide

Description

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is an organophosphorus compound characterized by a bicyclic benzodioxaphosphorin core. The molecule features a chlorine atom at the 2-position and an ethyl group at the 4-position of the hexahydrophosphorin ring, with a sulfur atom replacing one oxygen in the phosphate group (2-sulfide substitution). This structural configuration confers unique reactivity and physicochemical properties, making it relevant in pesticide chemistry and neurotoxicological studies .

Properties

CAS No. |

63886-82-8 |

|---|---|

Molecular Formula |

C9H16ClO2PS |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-chloro-4-ethyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |

InChI |

InChI=1S/C9H16ClO2PS/c1-2-8-7-5-3-4-6-9(7)12-13(10,14)11-8/h7-9H,2-6H2,1H3 |

InChI Key |

CKYVJRNTNYBPED-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2CCCCC2OP(=S)(O1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide primarily involves the reaction of a corresponding 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin precursor with sulfurizing agents to introduce the sulfide (P=S) functionality.

Typical Route: The precursor compound, 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, is reacted with elemental sulfur or phosphorus pentasulfide (P4S10) under anhydrous conditions to form the 2-sulfide derivative. The reaction is conducted in aprotic, anhydrous organic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane to prevent hydrolysis.

Reaction Conditions: The temperature is carefully maintained between 80°C and 100°C to optimize reaction kinetics while minimizing side reactions. The reaction time typically spans several hours (e.g., 5 hours) to ensure complete conversion.

Cyclocondensation Step: The initial formation of the bicyclic benzodioxaphosphorin ring system involves cyclocondensation of diols (e.g., ethylene glycol derivatives) with phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under inert atmosphere, followed by sulfurization.

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up with similar reaction conditions but incorporates enhanced control over parameters such as:

Reagent stoichiometry to maximize yield and minimize impurities.

Continuous stirring and temperature regulation for homogeneous reaction mixtures.

Advanced purification including recrystallization and chromatographic techniques to achieve high purity suitable for commercial applications.

Purification Techniques

Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is employed to separate the desired product from unreacted starting materials and side-products.

Recrystallization: Suitable solvents such as hexane or ethyl acetate are used to recrystallize the compound, enhancing purity.

Reaction Parameters and Yield Data

The following table summarizes typical reaction parameters and outcomes from reported syntheses:

| Reagent Ratio (Diol: PCl3 or PCl3/S) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 : 1.2 | Toluene | 80 | 5 | 60 | 95% |

| 1 : 1.5 | Tetrahydrofuran (THF) | 100 | 5 | 45 | 85% |

- The higher yield and purity are generally achieved in toluene at 80°C due to better control of reaction kinetics and reduced side reactions.

Analytical Validation of Structural Integrity

The synthesized 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is characterized and validated using the following techniques:

X-ray Crystallography: Confirms the bicyclic ring structure and the distorted tetrahedral geometry around phosphorus. Typical bond lengths include P=S at approximately 2.072 Å and P–O bonds near 1.579 Å.

[^31P Nuclear Magnetic Resonance (NMR) Spectroscopy](pplx://action/followup): Shows a characteristic singlet near δ 50–60 ppm, indicative of the P=S group. Coupling constants help resolve stereochemical details.

Infrared (IR) Spectroscopy: Displays absorption bands at 650–700 cm⁻¹ corresponding to P=S stretching and 950–1000 cm⁻¹ for P–O–C linkages.

Mass Spectrometry: Confirms molecular weight (~284.7 g/mol) consistent with the molecular formula C10H14ClO3PS.

Summary Table of Key Preparation Data

| Aspect | Details |

|---|---|

| Starting Material | 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin |

| Sulfurizing Agent | Elemental sulfur or phosphorus pentasulfide (P4S10) |

| Solvents | Toluene, tetrahydrofuran (THF), dichloromethane |

| Temperature Range | 80–100 °C |

| Reaction Time | Approximately 5 hours |

| Purification Methods | Silica gel column chromatography, recrystallization |

| Analytical Techniques | X-ray crystallography, ^31P NMR, IR spectroscopy, mass spectrometry |

| Typical Yield | 45–60% |

| Purity | Up to 95% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine oxides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved in its mechanism of action include the inhibition of specific enzymes and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzodioxaphosphorin derivatives. Below is a comparative analysis with key analogues:

Key Comparative Insights

Chlorine substitution at the 2-position (vs. methoxy in Salithion) may reduce hydrolytic stability but increase electrophilicity, favoring interactions with biological targets like neuropathy target esterase (NTE) .

Sulfide vs. Oxide Analogues

- The 2-sulfide substitution (common across all compared compounds) increases resistance to hydrolysis compared to phosphate oxides, as sulfur’s lower electronegativity weakens nucleophilic attack .

Regulatory and Safety Profiles

- Salithion’s regulatory ban highlights the toxicity risks of methoxy-substituted benzodioxaphosphorins, whereas the target compound’s ethyl and chloro groups may necessitate distinct hazard evaluations .

Research Findings and Data Trends

- Neurotoxic Potential: Structural analogs like ethyl octylphosphonofluoridate () suggest that ethyl and chloro substituents may enhance NTE inhibition, a marker for organophosphorus-induced delayed neuropathy (OPIDN) .

- Environmental Persistence : Higher LogP values (e.g., 5.17 for the diazaphosphole) correlate with increased environmental persistence, raising concerns about ecological impacts .

Biological Activity

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is a compound of interest in the field of organic phosphorus chemistry. Its biological activity is significant in various applications, particularly in the synthesis of nucleotides and as a reagent in phosphorylation processes. This article explores its biological activity, including detailed research findings and case studies.

The compound's chemical formula is with a molecular weight of approximately 284.7 g/mol. It is characterized by the presence of both phosphorus and sulfur atoms, which contribute to its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.7 g/mol |

| Melting Point | 38-42 °C |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide has been studied in various contexts:

1. Phosphorylation Reactions

This compound is utilized as a phosphorylating agent in organic synthesis. It facilitates the phosphorylation of alcohols and phenols, leading to the formation of phosphate esters. These reactions are crucial for synthesizing biologically active compounds such as nucleotides.

2. Antimicrobial Activity

Research indicates that phosphorothioate derivatives exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, suggesting potential applications in developing new antimicrobial agents.

3. Enzyme Inhibition

Studies have shown that certain phosphorus-containing compounds can act as enzyme inhibitors. The specific mechanism by which 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide inhibits enzymes remains an area for further investigation.

Case Studies

Several studies highlight the compound's effectiveness in various applications:

Case Study 1: Synthesis of Nucleotides

In a study published in Tetrahedron Letters, researchers demonstrated the successful use of this compound in synthesizing nucleoside triphosphates. The reaction conditions and yields were optimized to enhance efficiency .

Case Study 2: Antimicrobial Screening

A screening of various phosphorus compounds revealed that derivatives similar to 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin exhibited significant antimicrobial activity against Gram-positive bacteria. This finding opens avenues for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin 2-sulfide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of diols with phosphorus thiochlorides under anhydrous conditions. For example, analogous organophosphorus compounds are prepared using P4S10 as a sulfurizing agent and O,O′-alkyl diols in dry toluene under nitrogen . Key parameters include:

- Temperature : Reactions are often conducted at 80–100°C to avoid side reactions.

- Solvent : Anhydrous solvents (e.g., toluene, THF) prevent hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from byproducts like unreacted diols or sulfurized residues .

- Data Table :

| Reagent Ratio (Diol:PCl3/S) | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1:1.2 | Toluene | 80 | 60 | 95% |

| 1:1.5 | THF | 100 | 45 | 85% |

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Use a combination of:

- X-ray crystallography to confirm the distorted tetrahedral geometry at the phosphorus center and ring conformation .

- <sup>31</sup>P NMR : A singlet near δ 50–60 ppm indicates the presence of the P=S group, while coupling constants (|JPC|) resolve stereochemistry .

- IR spectroscopy : Peaks at 650–700 cm<sup>-1</sup> (P=S stretch) and 950–1000 cm<sup>-1</sup> (P-O-C linkage) .

- Example Data :

- X-ray: P—S bond length = 2.072 Å, P—O = 1.579 Å .

- <sup>31</sup>P NMR (CDCl3): δ 58.2 ppm (s).

Q. What are the safety and handling protocols for this compound given its classification?

- Methodological Answer : The compound is classified under GHS Category A (acute toxicity) based on structural analogs like 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide . Precautions include:

- Ventilation : Use fume hoods for synthesis and purification.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for stereoisomers of this compound?

- Methodological Answer :

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate cis/trans isomers .

- Dynamic NMR : Variable-temperature <sup>1</sup>H NMR (e.g., –40°C to 25°C) can reveal restricted rotation in isomers .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular Dynamics : Simulate solvation effects in toluene or THF using OPLS-AA force fields.

Q. How can structure-activity relationships (SAR) be explored for its insecticidal activity?

- Methodological Answer :

- Analog Synthesis : Replace the ethyl group with methyl, propyl, or aryl substituents .

- Bioassays : Test analogs against Spodoptera frugiperda larvae using diet-incorporation methods (LC50 measurements) .

- Data Table :

| Substituent (R) | LC50 (ppm) | LogP |

|---|---|---|

| Ethyl | 0.8 | 3.2 |

| Methyl | 2.1 | 2.7 |

Q. What analytical strategies address challenges in quantifying trace degradation products?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/water gradient) with ESI+ mode to detect sulfoxides or hydrolyzed phosphates .

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to track degradation pathways via mass spectrometry .

Q. How does crystal packing influence the compound’s stability and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.